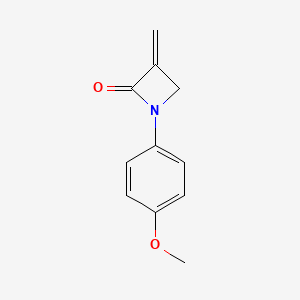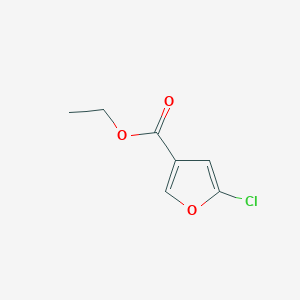
4-(2,2,2-trifluoroethyl)piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-trifluoroethyl)piperazin-1-amine is a chemical compound with the molecular formula C6H11F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The trifluoroethyl group attached to the piperazine ring imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-trifluoroethyl)piperazin-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of 2,2,2-trifluoroethylamine under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-trifluoroethyl)piperazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-(2,2,2-trifluoroethyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-trifluoroethyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)piperazine
- 2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]aniline
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
Uniqueness
4-(2,2,2-trifluoroethyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H12F3N3 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H12F3N3/c7-6(8,9)5-11-1-3-12(10)4-2-11/h1-5,10H2 |
Clave InChI |
VDEYPLWBCCBZAB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxybenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B8686674.png)
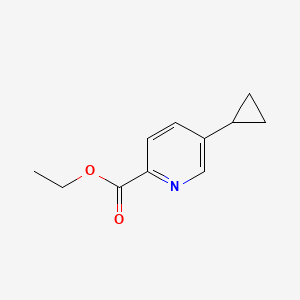
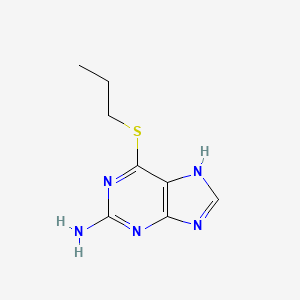
![Dibenzo[b,f]thiepin](/img/structure/B8686691.png)



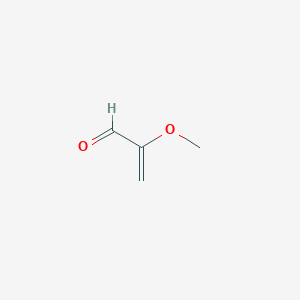
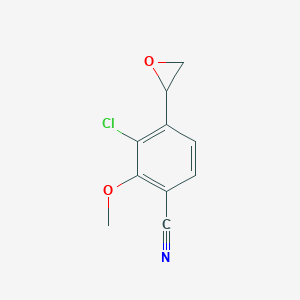

![Ethyl 3-hydroxybenzo[b]furan-2-carboximidate hydrochloride](/img/structure/B8686745.png)

